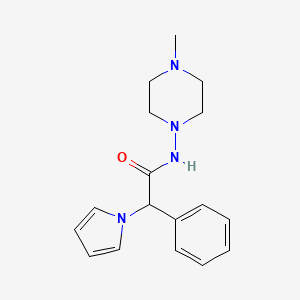

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide

Description

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a synthetic acetamide derivative featuring a 4-methylpiperazine moiety, a phenyl group, and a 1H-pyrrole substituent. The compound’s structure combines a central acetamide bridge linking two aromatic systems: a phenyl ring and a pyrrole heterocycle, with a 4-methylpiperazine group attached to the nitrogen of the acetamide. This design is characteristic of bioactive molecules targeting receptors or enzymes, where the piperazine group often enhances solubility and pharmacokinetic properties, while aromatic and heterocyclic components contribute to target binding .

Properties

IUPAC Name |

N-(4-methylpiperazin-1-yl)-2-phenyl-2-pyrrol-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-19-11-13-21(14-12-19)18-17(22)16(20-9-5-6-10-20)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXRJSQAUZHFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)NC(=O)C(C2=CC=CC=C2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide typically involves multi-step procedures. One common method includes the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) as a catalyst to form the acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of substituted analogs.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

Medicine: Research indicates that it may have therapeutic potential due to its biological activities, including reducing inflammation and pain.

Mechanism of Action

The mechanism of action of N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide involves its interaction with various molecular targets and pathways. Studies have shown that it can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby exerting anti-inflammatory effects . The compound may also inhibit specific enzymes or receptors involved in pain and inflammation pathways, contributing to its anti-nociceptive properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several acetamide derivatives reported in the literature. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties.

Structural and Functional Analogues

Key Findings

Substituent Effects: Chlorophenyl/Trifluoromethyl Groups: Compounds like 5j () and those in exhibit increased lipophilicity and stability, critical for membrane permeability . Piperazine/Piperidine Moieties: The 4-methylpiperazine group in the target compound and 119a () likely improves water solubility, a trait advantageous for oral bioavailability . Heterocyclic Diversity: Pyrrole (target compound, 9d) and imidazothiazole (5j) systems contribute to π-π stacking or hydrogen bonding with biological targets, while thienopyrimidine (119a) may enhance kinase inhibition .

Synthetic Yields :

- Yields vary significantly (15–88%), influenced by steric hindrance (e.g., trichloroacetamide in 9d) and reaction conditions (e.g., nucleophilic substitutions in ) .

Pharmacological Potential: While the target compound lacks explicit activity data, analogs like 20a () show receptor-specific agonism, suggesting structure-activity relationships (SAR) for optimization .

Biological Activity

N-(4-methylpiperazin-1-yl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . This compound features a piperazine ring, a phenyl group, and a pyrrole moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily linked to its interaction with various biological targets. It has been shown to exhibit:

- Anticancer properties : The compound has been evaluated for its cytotoxic effects on different cancer cell lines.

- Neuroprotective effects : Preliminary studies suggest potential anticonvulsant activity, indicating its role in neurological disorders.

Anticancer Activity

This compound has shown significant anticancer activity in various studies. For instance:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | MCF7 | 3.79 | Induces apoptosis |

| Wei et al. | A549 | 26 | Growth inhibition |

| Xia et al. | NCI-H460 | 49.85 | Cell apoptosis |

These results indicate that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Research into the neuroprotective effects of this compound has revealed:

- Anticonvulsant Activity : In animal models, it has demonstrated potential in reducing seizure frequency and severity, suggesting a beneficial role in epilepsy treatment.

Case Studies

Several case studies highlight the efficacy of this compound:

- Case Study 1 : A study on the effects of this compound on glioblastoma cells showed a significant reduction in cell viability, with an IC50 value indicating potent activity against these aggressive tumors.

- Case Study 2 : In a model of temporal lobe epilepsy, administration of the compound resulted in a marked decrease in seizure duration and frequency compared to control groups.

Research Findings

Recent advancements in drug design have focused on optimizing the structure of compounds similar to this compound to enhance their biological activity. For example:

- Structural Modifications : Alterations to the piperazine or pyrrole components have been explored to improve binding affinity to target receptors involved in cancer progression and neuroprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.